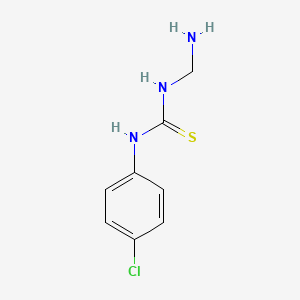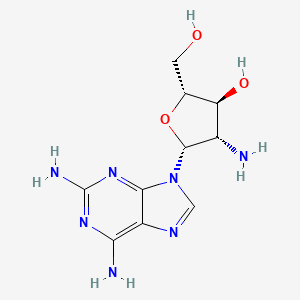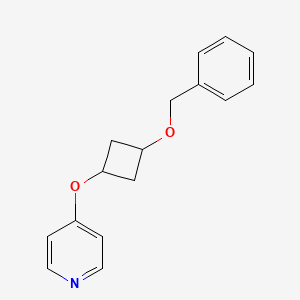![molecular formula C40H36O6P2 B12835249 1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and phosphine oxide functionalities, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.
Phosphine Oxide Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric hydrogenation reactions, facilitating the synthesis of chiral compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of chiral polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] involves its interaction with molecular targets through its phosphine oxide groups. These groups can coordinate with metal ions, facilitating catalytic processes. The methoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] can be compared with other similar compounds such as:
(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine: Used in asymmetric hydrogenation reactions.
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine: Acts as a ligand in the asymmetric hydrogenation of β-keto esters and other substrates.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide].
Eigenschaften
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O6P2/c1-43-29-25-35(45-3)39(37(27-29)47(41,31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(46-4)26-30(44-2)28-38(40)48(42,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBGJYSFHNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
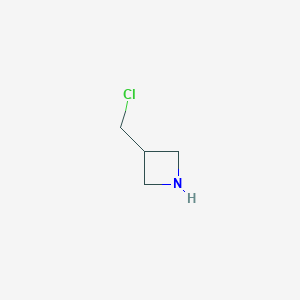
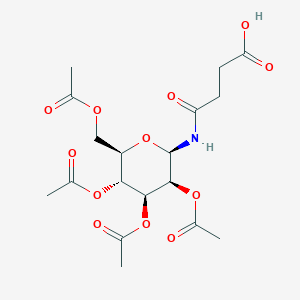

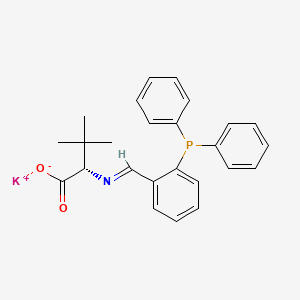

![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)

